Cas no 1806660-32-1 (3-(Methylthio)-5-propionylmandelic acid)

3-(Methylthio)-5-propionylmandelic acid 化学的及び物理的性質
名前と識別子
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- 3-(Methylthio)-5-propionylmandelic acid
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- インチ: 1S/C12H14O4S/c1-3-10(13)7-4-8(11(14)12(15)16)6-9(5-7)17-2/h4-6,11,14H,3H2,1-2H3,(H,15,16)
- InChIKey: WURSKIRNJCOQIE-UHFFFAOYSA-N
- ほほえんだ: S(C)C1C=C(C(CC)=O)C=C(C=1)C(C(=O)O)O
計算された属性
- せいみつぶんしりょう: 254.06128010 g/mol
- どういたいしつりょう: 254.06128010 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 292
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 99.9
- 疎水性パラメータ計算基準値(XlogP): 1.5
- ぶんしりょう: 254.30
3-(Methylthio)-5-propionylmandelic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015026922-1g |
3-(Methylthio)-5-propionylmandelic acid |
1806660-32-1 | 97% | 1g |
1,564.50 USD | 2021-06-18 |
3-(Methylthio)-5-propionylmandelic acid 関連文献
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
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3. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
3-(Methylthio)-5-propionylmandelic acidに関する追加情報
3-(Methylthio)-5-propionylmandelic Acid: A Comprehensive Overview
The compound with CAS No. 1806660-32-1, known as 3-(Methylthio)-5-propionylmandelic acid, is a unique organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its madelic acid backbone, which serves as a versatile platform for various chemical modifications. The presence of the methylthio group at the 3-position and the propionyl group at the 5-position introduces distinctive chemical properties, making it a valuable molecule for research and potential applications in drug development.
Recent studies have highlighted the importance of madelic acid derivatives in medicinal chemistry due to their ability to modulate enzyme activity and interact with biological targets. The methylthio group is known to enhance the stability of compounds in biological systems, while the propionyl group can influence solubility and bioavailability. These features make 3-(Methylthio)-5-propionylmandelic acid a promising candidate for exploring novel therapeutic agents.
One of the most intriguing aspects of this compound is its potential role in enzyme inhibition. Researchers have demonstrated that madelic acid derivatives can act as inhibitors of key enzymes involved in metabolic pathways, such as those related to inflammation and cancer. The substitution pattern in 3-(Methylthio)-5-propionylmandelic acid allows for precise modulation of these inhibitory effects, making it a valuable tool in drug discovery.
In addition to its enzymatic activity, this compound has shown promise in modulating cellular signaling pathways. Recent findings suggest that 3-(Methylthio)-5-propionylmandelic acid can influence the activity of transcription factors and other regulatory proteins, potentially offering new avenues for treating diseases associated with dysregulated cellular signaling.
The synthesis of 3-(Methylthio)-5-propionylmandelic acid involves a series of well-established organic reactions, including nucleophilic substitutions and acylation processes. The use of advanced synthetic techniques has enabled researchers to optimize the production of this compound, ensuring high purity and consistency for experimental purposes.
From an analytical standpoint, modern spectroscopic methods such as NMR and mass spectrometry have been employed to confirm the structure and purity of 3-(Methylthio)-5-propionylmandelic acid. These techniques provide detailed insights into the molecular architecture, further validating its potential as a research tool and therapeutic candidate.
Looking ahead, the continued exploration of madelic acid derivatives like 3-(Methylthio)-5-propionylmandelic acid holds great promise for advancing our understanding of complex biological systems. As research progresses, this compound may pave the way for innovative treatments in areas such as oncology, inflammation, and metabolic disorders.
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